(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
Description
(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS: 1965314-53-7) is a chiral piperidine derivative featuring a tert-butyl ester group, an amino substituent at the 4-position, and dimethyl groups at the 3-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl (4S)-4-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14;/h9H,6-8,13H2,1-5H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHIMBZTDNRYOU-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)C(=O)OC(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@@H]1N)C(=O)OC(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochlorideIt’s known that tert-butyl esters are widely used in synthetic organic chemistry. They are often used as protecting groups for carboxylic acids in organic synthesis.
Mode of Action
The compound interacts with its targets through the introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This process is facilitated by flow microreactor systems, making it more efficient and versatile.
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group can influence a variety of organic compounds and their subsequent reactions.
Pharmacokinetics
The use of tert-butyl esters in organic synthesis suggests that they may have significant interactions with biological systems.
Result of Action
The primary result of the compound’s action is the introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This can facilitate further chemical reactions and synthesis processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of flow microreactor systems can enhance the efficiency and versatility of the compound’s interaction with its targets. Additionally, the compound’s action can be influenced by the presence of other chemicals and conditions in the reaction environment.
Biological Activity
(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride, with CAS number 1965314-53-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H25ClN2O2 |
| Molecular Weight | 264.79 g/mol |
| CAS Number | 1965314-53-7 |
| Purity | 96% |
| Physical Form | Off-white solid |
The compound functions primarily as a piperidine derivative, which is known for its diverse biological activities. Piperidine derivatives have been studied for their roles in various therapeutic areas, including:
- Anticancer Activity : Compounds similar to (S)-4-Amino-3,3-dimethyl-piperidine have demonstrated cytotoxic effects against cancer cell lines. For instance, some derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
- Neurological Effects : The compound may exhibit neuroprotective properties. Research has indicated that piperidine derivatives can interact with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
- GSK-3β Inhibition : A related study evaluated the biological potency of piperidine-based GSK-3β inhibitors. The findings suggested that modifications at the piperidine nitrogen significantly influenced metabolic stability and inhibition potency. The introduction of specific substituents enhanced the efficacy of these compounds, indicating a structure-activity relationship (SAR) that could be applicable to (S)-4-Amino-3,3-dimethyl-piperidine .
- Cholinesterase Inhibition : Research has shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathophysiology of Alzheimer's disease. These interactions suggest potential applications for cognitive enhancement or neuroprotection in age-related cognitive decline .
- Antimicrobial Activity : Some studies have reported that piperidine derivatives possess antimicrobial properties against various bacterial strains, including MRSA and E. coli. The activity is believed to stem from their ability to disrupt bacterial cell walls and interfere with DNA gyrase .
Comparative Analysis of Related Compounds
The table below summarizes the biological activity of selected piperidine derivatives compared to (S)-4-Amino-3,3-dimethyl-piperidine.
Scientific Research Applications
Synthetic Chemistry Applications
(S)-DMAP serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it valuable in the development of complex molecules.
As a Chiral Auxiliary
- Chiral Synthesis : (S)-DMAP is frequently employed as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions is crucial for producing enantiomerically pure compounds.
- Example Reactions : It has been used in the synthesis of various pharmaceuticals where chirality is essential for biological activity.
Intermediate in Drug Synthesis
- Pharmaceutical Development : The compound acts as an intermediate in the synthesis of several bioactive molecules, particularly those targeting neurological conditions.
- Case Study : Research has demonstrated its use in synthesizing compounds that inhibit specific neurotransmitter receptors, highlighting its role in developing treatments for disorders such as anxiety and depression.
Medicinal Chemistry Applications
The pharmacological potential of (S)-DMAP has garnered attention for its applications in drug discovery and development.
Neuropharmacology
- Receptor Modulation : Studies indicate that derivatives of (S)-DMAP can modulate neurotransmitter receptors, offering pathways for developing new antidepressants.
- Clinical Trials : Some derivatives have entered clinical trials, showing promise in treating mood disorders by selectively targeting serotonin receptors.
Anticancer Research
- Potential Anticancer Agents : Recent investigations have explored (S)-DMAP derivatives for their anticancer properties. These studies focus on their ability to inhibit tumor growth by interfering with cellular signaling pathways.
- In Vitro Studies : In vitro assays have shown that certain analogs exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in chemotherapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5), a structurally related piperidine derivative.
Table 1: Comparative Analysis
Functional Group Impact
- Amino vs. Carboxylic Acid: The amino group in the target compound enhances nucleophilicity, favoring reactions like alkylation or acylation. In contrast, the carboxylic acid in the comparator enables salt formation or conjugation, expanding utility in peptide synthesis .
- Dimethyl vs. Phenyl Substituents : The 3,3-dimethyl groups in the target compound likely increase steric hindrance, affecting binding affinity in drug-receptor interactions. The phenyl group in the comparator introduces aromaticity, influencing π-π stacking interactions .
Stereochemical Considerations
The S configuration at position 4 in the target compound contrasts with the 3S,4R stereochemistry of the comparator. Such differences are critical in enantioselective synthesis, where minor stereochemical variations can drastically alter biological activity .
Commercial and Regulatory Context
The target compound is marketed globally via platforms like ECHEMI, with suppliers emphasizing compliance with regional regulations and quality certifications (e.g., ISO standards) . In contrast, the comparator’s safety data sheet highlights risks requiring medical intervention, reflecting its reactive carboxylic acid moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
